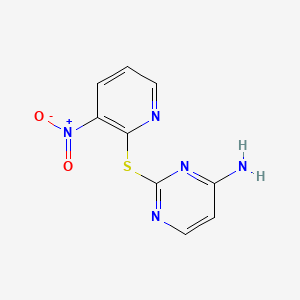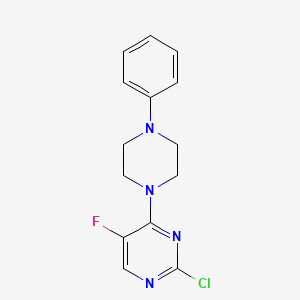
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine is a chemical compound that has garnered interest in the field of medicinal chemistry.
Preparation Methods
The synthesis of 2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as DMF.
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
Biological Research: The compound is used in studies related to enzyme inhibition and neurotransmitter regulation.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the brain, which is crucial for cognitive functions. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine can be compared with other acetylcholinesterase inhibitors such as:
- Donepezil
- Rivastigmine
- Galantamine
While these compounds also inhibit acetylcholinesterase, this compound is unique due to its specific chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
355821-33-9 |
|---|---|
Molecular Formula |
C14H14ClFN4 |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C14H14ClFN4/c15-14-17-10-12(16)13(18-14)20-8-6-19(7-9-20)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
PGYHXRHGVIESJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC=C3F)Cl |
solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)

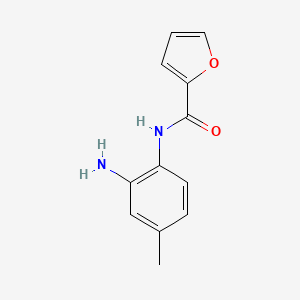
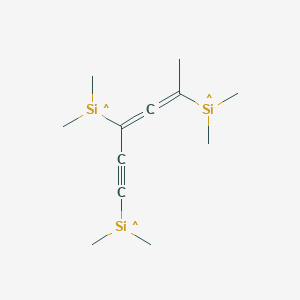
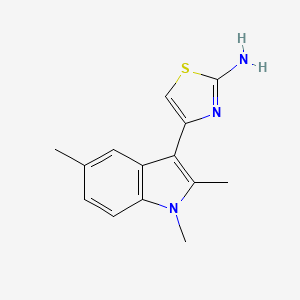
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
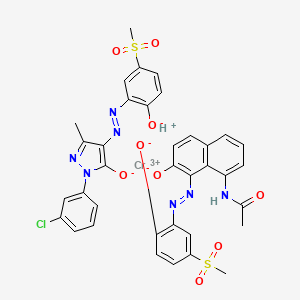

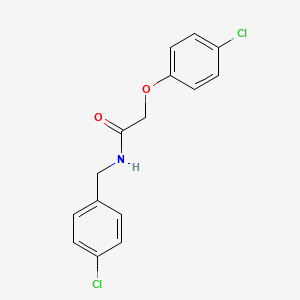

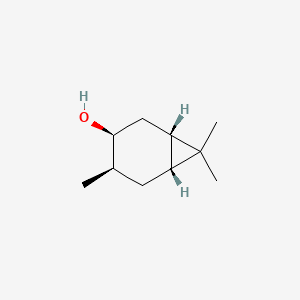
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)
